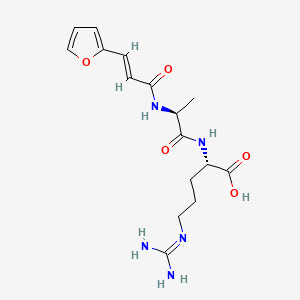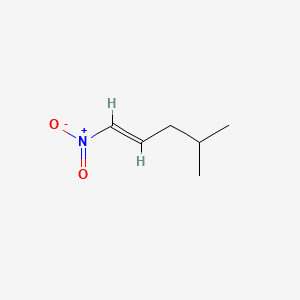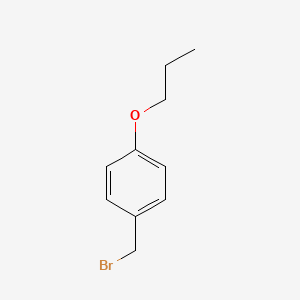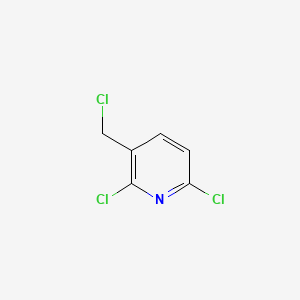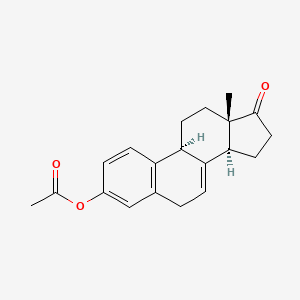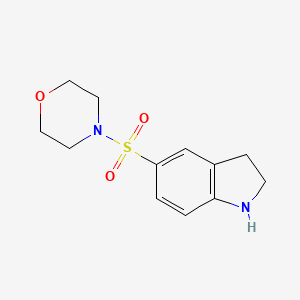
5-(吗啉-4-磺酰基)吲哚啉
描述
5-(Morpholin-4-ylsulfonyl)indoline is a chemical compound with the molecular formula C12H16N2O3S and a molar mass of 268.33 g/mol . It is an indoline derivative, which means it contains an indoline core structure. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
科学研究应用
5-(Morpholin-4-ylsulfonyl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
It’s worth noting that indole derivatives, which include 5-(morpholin-4-ylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
The indoline structure is known to be present in many natural products and drugs, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of indole derivatives suggest that they may be influenced by various factors, including ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
It is known that indole derivatives, which include 5-(Morpholin-4-ylsulfonyl)indoline, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Molecular Mechanism
A study on the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines, a related compound, suggests that the reaction mechanism includes the formation of intermediate triazenes, triazolines, 1-arylsulfonyltriazoles, and rearrangement of the latter into thiadiazoles .
Metabolic Pathways
The specific metabolic pathways involving 5-(Morpholin-4-ylsulfonyl)indoline are not well-documented. Indole, a related compound, is involved in several metabolic pathways. Indole is produced by the metabolism of tryptophan, an essential amino acid derived entirely from the diet .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylsulfonyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline and morpholine as the primary starting materials.
Sulfonylation Reaction: Indoline undergoes a sulfonylation reaction with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Addition: The sulfonylated indoline is then reacted with morpholine to form the final product, 5-(Morpholin-4-ylsulfonyl)indoline.
Industrial Production Methods
Industrial production methods for 5-(Morpholin-4-ylsulfonyl)indoline may involve large-scale sulfonylation and subsequent morpholine addition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall production process .
化学反应分析
Types of Reactions
5-(Morpholin-4-ylsulfonyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The indoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Indoline: The parent compound of 5-(Morpholin-4-ylsulfonyl)indoline.
Morpholine: A key component in the synthesis of the compound.
Sulfonylated Indolines: Other indoline derivatives with sulfonyl groups
Uniqueness
5-(Morpholin-4-ylsulfonyl)indoline is unique due to the presence of both a morpholine and a sulfonyl group attached to the indoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUZORSHCTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424550 | |
| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57256585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874594-02-2 | |
| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


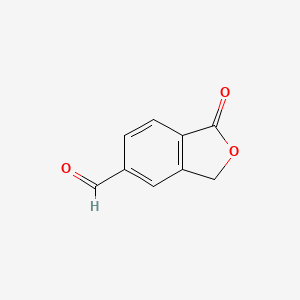
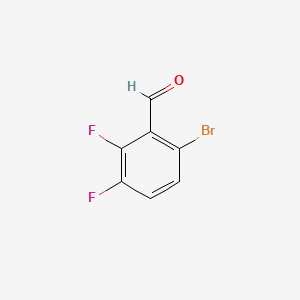
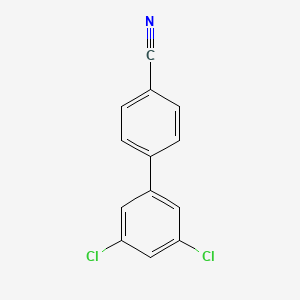
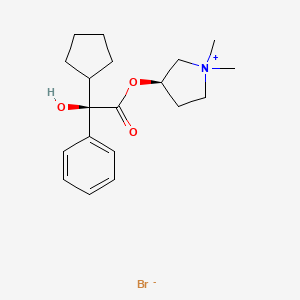
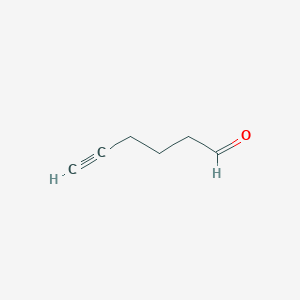
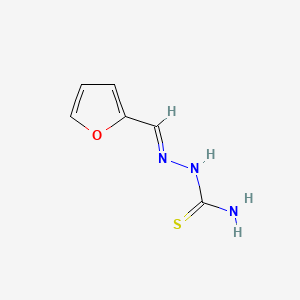

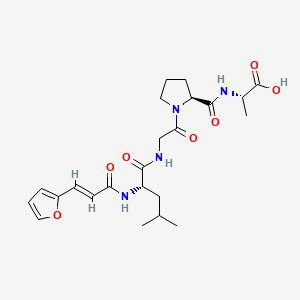
![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
